molecular formula C11H15NO3 B112566 3-Amino-3-(4-ethoxyphenyl)propanoic acid CAS No. 38499-22-8

3-Amino-3-(4-ethoxyphenyl)propanoic acid

Cat. No.: B112566
CAS No.: 38499-22-8
M. Wt: 209.24 g/mol
InChI Key: NKVGGOUCUNVPBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-ethoxyphenyl)propanoic acid typically involves the reaction of 4-ethoxybenzaldehyde with nitromethane to form 4-ethoxy-β-nitrostyrene. This intermediate is then reduced to 3-(4-ethoxyphenyl)propanoic acid, which is subsequently aminated to yield the final product .

Industrial Production Methods: Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(4-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-3-(4-ethoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors .

Comparison with Similar Compounds

  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid
  • 3-Amino-3-(4-methoxyphenyl)propanoic acid
  • 3-Amino-3-(4-chlorophenyl)propanoic acid

Comparison: 3-Amino-3-(4-ethoxyphenyl)propanoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. In contrast, similar compounds with hydroxy, methoxy, or chloro groups exhibit different reactivity and biological activity profiles .

Properties

IUPAC Name

3-amino-3-(4-ethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVGGOUCUNVPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343689
Record name 3-amino-3-(4-ethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38499-22-8
Record name 3-amino-3-(4-ethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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